2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-4-2-3-5-10(8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
InChI Key |
KLSXAVKMCFAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)C(C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia under controlled conditions to form the aminomethyl group. The hydroxyacetaldehyde group can be introduced through subsequent reactions involving oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- CAS No.: 1861050-21-6
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight : 185.26 g/mol
- Structure: Features a cyclohexane ring substituted with a 2-methyl group and an aminomethyl group at the 1-position. The hydroxyacetaldehyde moiety (-CH(OH)CHO) is attached to the cyclohexane backbone .
Key Characteristics :
- Functional Groups : Aldehyde (-CHO), hydroxyl (-OH), and primary amine (-CH₂NH₂).
- Storage : Requires refrigeration (-20°C) but lacks detailed safety or hazard data in available sources .
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The compound is compared to three analogs with shared structural motifs:
Key Observations :
Functional Group Diversity: The target compound’s aldehyde-hydroxyl pair contrasts with esters (compounds 1 and 3) and amides (compound 4). Unlike compounds 3 and 4, the target lacks a hydrochloride salt, which may influence solubility and stability.
Ring Systems :
- The 2-methylcyclohexane ring in the target compound vs. cyclopropane in compound 3: Cyclopropane’s strain increases reactivity, whereas cyclohexane’s chair conformation enhances steric stability.
- Compound 4 shares the cyclohexane backbone but lacks the 2-methyl group, altering steric hindrance.
Molecular Weight Trends :
- The target compound’s MW (185.26) is intermediate between the smaller ester (compound 1) and bulkier amide (compound 4).
Biological Activity
Overview
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is a complex organic compound notable for its unique structural features, which include a cyclohexane ring substituted with an aminomethyl group and a hydroxyacetaldehyde functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 185.26 g/mol
- IUPAC Name : 2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- Canonical SMILES : CC1CCCCC1(CN)C(C=O)O
Synthesis
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several methods, including:
- Reaction of 2-methylcyclohexanone with formaldehyde and ammonia : This method introduces the aminomethyl group.
- Subsequent oxidation and reduction steps : These steps introduce the hydroxyacetaldehyde functionality.
The choice of synthetic route can affect yield, purity, and scalability, which are crucial for industrial applications.
Biological Activity
Research has identified several biological activities associated with 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology.
- Enzyme Interaction : The compound's aminomethyl group allows it to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.
Comparative Analysis
To better understand the uniqueness of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Glycolaldehyde | Simple aldehyde structure | Involved in abiogenesis; simplest sugar-related molecule |
| 2-Aminocyclohexanol | Amino group on cyclohexane | Potentially neuroprotective; simpler structure |
| 4-Hydroxyphenylacetaldehyde | Hydroxyl and aldehyde groups | Exhibits strong biological activity; used in pharmaceuticals |
| N,N-Dimethylaminopropylamine | Amino group with alkyl substituents | Commonly used as a surfactant; different functional focus |
The combination of both hydroxyl and aldehyde functionalities within a cyclohexane framework distinguishes this compound from others, enhancing its reactivity and potential biological activity.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde exhibited inhibitory effects comparable to standard antibiotics.
- Cancer Cell Line Assay : In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly, indicating its potential as a lead compound in anticancer drug development.
- Enzyme Inhibition Tests : Enzyme assays indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disease management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
